molecular formula C12H8F4O B11866785 2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene

2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene

Cat. No.: B11866785
M. Wt: 244.18 g/mol
InChI Key: QNJYQUCHHJLUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of difluoromethoxy and difluoromethyl groups in the naphthalene structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate . The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene involves its interaction with molecular targets through its difluoromethoxy and difluoromethyl groups. These groups can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved often include radical intermediates and catalytic processes that facilitate the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)naphthalene
  • 6-(Difluoromethyl)naphthalene
  • Difluoromethyl phenoxathiinium tetrafluoroborate

Uniqueness

2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups on the naphthalene ring. This dual substitution imparts distinct chemical properties, such as enhanced stability and reactivity, compared to compounds with only one of these groups. The combination of these groups also allows for more versatile applications in various fields .

Properties

Molecular Formula

C12H8F4O

Molecular Weight

244.18 g/mol

IUPAC Name

2-(difluoromethoxy)-6-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4O/c13-11(14)9-2-1-8-6-10(17-12(15)16)4-3-7(8)5-9/h1-6,11-12H

InChI Key

QNJYQUCHHJLUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.